![molecular formula C14H16N2O4 B598878 1-(叔丁氧羰基)-5-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸 CAS No. 1198097-92-5](/img/structure/B598878.png)

1-(叔丁氧羰基)-5-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

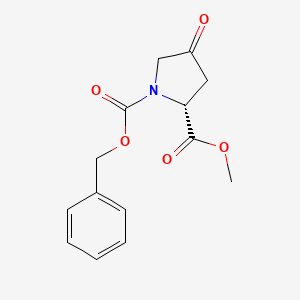

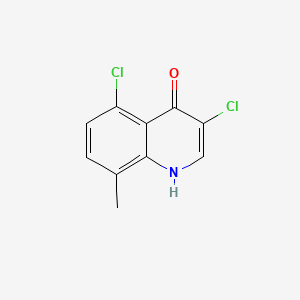

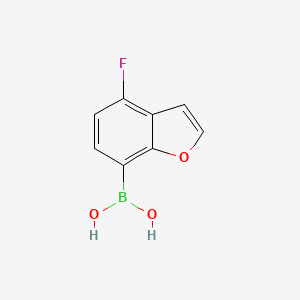

“1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a heterocyclic compound . It has the empirical formula C14H16N2O4 and a molecular weight of 276.29 . It is a solid substance .

Molecular Structure Analysis

The SMILES string for this compound is Cc1cnc2n(cc(C(O)=O)c2c1)C(=O)OC(C)(C)C . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group attached .

Physical And Chemical Properties Analysis

科学研究应用

1. Field: Organic Synthesis The Boc group is used as a protecting group for amines in organic synthesis .

2. Application The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This allows the amine to be protected during reactions where it might otherwise react.

3. Method of Application Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

4. Results The use of the Boc group allows for selective reactions to be carried out on amines. By protecting the amine with the Boc group, it can be selectively deprotected later in the synthesis process, allowing for a greater degree of control over the reaction .

1. Field: Cross-Coupling Reactions Boc-protected compounds are frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .

2. Application Boc-protected boronic acids, such as Boc-THP-Bpin, are used as reagents in these reactions .

3. Method of Application The cross-coupling reactions typically involve a palladium catalyst and a suitable base . The Boc-protected boronic acid is combined with the other reactants under the appropriate conditions to carry out the reaction .

4. Results These reactions allow for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

5. Field: Deprotection Reactions The Boc group can be removed from amines under certain conditions .

6. Application The deprotection of amines allows for further reactions to be carried out on the amine group .

7. Method of Application Deprotection can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other methods involve the use of trimethylsilyl iodide followed by methanol .

8. Results The removal of the Boc group allows for the amine to be used in further reactions .

1. Field: Peptide Synthesis The Boc group is often used in peptide synthesis to protect the amine groups of amino acids .

2. Application The Boc group prevents the amine group from reacting during the peptide bond formation process . After the peptide bond is formed, the Boc group can be removed to allow the amine group to react with the next amino acid .

3. Method of Application The Boc group can be added to the amine group of an amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

4. Results The use of the Boc group in peptide synthesis allows for the selective formation of peptide bonds, which is crucial for the synthesis of specific peptide sequences .

5. Field: Alkylation Reactions The Boc group can be used to protect amines during alkylation reactions .

6. Application By protecting the amine with the Boc group, it can be selectively deprotected later in the synthesis process, allowing for a greater degree of control over the reaction .

7. Method of Application The Boc group can be added to the amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

8. Results The use of the Boc group in alkylation reactions allows for the selective alkylation of amines, which is a key step in the synthesis of many organic compounds .

安全和危害

属性

IUPAC Name |

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-5-9-10(12(17)18)7-16(11(9)15-6-8)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIRJIDIJWMCHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673632 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

CAS RN |

1198097-92-5 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)